(2S)-2-amino-3-(azepan-1-yl)propanoic acid
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Overview
Description
(2S)-2-amino-3-(azepan-1-yl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, attached to the alpha carbon of the amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(azepan-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of azepane with a suitable alpha-halo acid derivative. The reaction typically requires the use of a base, such as sodium hydroxide, to facilitate the substitution process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Another synthetic route involves the reductive amination of an alpha-keto acid with azepane. This method requires the use of a reducing agent, such as sodium borohydride, to reduce the intermediate imine to the corresponding amine. The reaction is typically carried out in an aqueous or alcoholic solvent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques, such as crystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(azepan-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
(2S)-2-amino-3-(azepan-1-yl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(azepan-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target enzyme. The azepane ring in the compound may play a crucial role in its binding interactions, contributing to its specificity and potency.
Comparison with Similar Compounds
(2S)-2-amino-3-(azepan-1-yl)propanoic acid can be compared with other similar compounds, such as:
(2S)-2-amino-3-(piperidin-1-yl)propanoic acid: Contains a six-membered piperidine ring instead of the seven-membered azepane ring.
(2S)-2-amino-3-(morpholin-1-yl)propanoic acid: Contains a morpholine ring, which includes an oxygen atom in the ring structure.
(2S)-2-amino-3-(pyrrolidin-1-yl)propanoic acid: Contains a five-membered pyrrolidine ring.
The uniqueness of this compound lies in its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its analogs with different ring sizes and heteroatoms.
Properties
Molecular Formula |
C9H18N2O2 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
(2S)-2-amino-3-(azepan-1-yl)propanoic acid |
InChI |
InChI=1S/C9H18N2O2/c10-8(9(12)13)7-11-5-3-1-2-4-6-11/h8H,1-7,10H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
PYERJERQQZNAFO-QMMMGPOBSA-N |
Isomeric SMILES |
C1CCCN(CC1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1CCCN(CC1)CC(C(=O)O)N |
Origin of Product |
United States |
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